N-Desmethyl Trifluoperazine-d8 Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

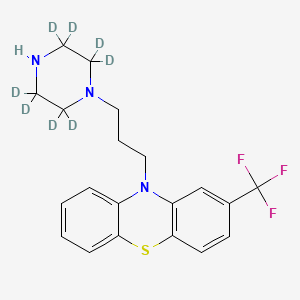

N-Desmethyl Trifluoperazine-d8 Dihydrochloride is a labeled metabolite of the antipsychotic drug Trifluoperazine. It is primarily used in proteomics research applications. The compound has a molecular formula of C20H16D8Cl2F3N3S and a molecular weight of 474.44 .

Preparation Methods

The synthesis of N-Desmethyl Trifluoperazine-d8 Dihydrochloride involves the deuteration of Trifluoperazine, followed by demethylation. The reaction conditions typically include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

N-Desmethyl Trifluoperazine-d8 Dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Halogenation or alkylation reactions can occur under specific conditions, using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20D8H14F3N3S

- Molecular Weight : 401.518 g/mol

- Deuteration : The presence of eight deuterium atoms enhances the stability and traceability of the compound in metabolic studies.

Scientific Research Applications

-

Mass Spectrometry :

- N-Desmethyl Trifluoperazine-d8 Dihydrochloride serves as a valuable internal standard in mass spectrometry experiments. It allows for accurate quantification of N-Desmethyl Trifluoperazine by compensating for variations during sample preparation and analysis. This is critical for ensuring reliable results in pharmacokinetic studies.

-

Pharmacokinetic Studies :

- The compound is used to investigate the metabolism of trifluoperazine. By administering this deuterated form, researchers can measure its abundance in biological samples, providing insights into drug processing, efficacy, and potential side effects.

- Neuropharmacology :

-

Binding Affinity Studies :

- Interaction studies focus on the binding affinity of this compound with various neurotransmitter receptors. These studies help elucidate the compound's role in neurotransmission and its potential therapeutic effects.

- Stable Isotope Labeling :

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Trifluoperazine | High | Parent compound; widely used antipsychotic |

| Fluphenazine | Moderate | Another antipsychotic; similar mechanism of action |

| Chlorpromazine | Moderate | First-generation antipsychotic; broader spectrum |

| Perphenazine | Moderate | Similar potency; different side effect profile |

Case Studies and Research Findings

Research utilizing this compound has provided valuable insights into various therapeutic areas:

- A study demonstrated its effectiveness in quantifying drug levels in plasma samples, aiding clinicians in monitoring therapeutic drug concentrations.

- Another investigation into its binding characteristics revealed critical information about its interaction with dopamine receptors, which is essential for developing treatments for psychotic disorders .

Mechanism of Action

The mechanism of action of N-Desmethyl Trifluoperazine-d8 Dihydrochloride is similar to that of Trifluoperazine. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

N-Desmethyl Trifluoperazine-d8 Dihydrochloride can be compared with other similar compounds, such as:

Fluphenazine: Another antipsychotic drug with a similar mechanism of action.

Chlorpromazine: A phenothiazine derivative with antipsychotic properties.

Haloperidol: A butyrophenone derivative used to treat schizophrenia and other psychotic disorders.

The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in research applications involving isotopic labeling .

Biological Activity

N-Desmethyl Trifluoperazine-d8 Dihydrochloride is a deuterated derivative of Trifluoperazine, a well-known antipsychotic medication. Its chemical formula is C20D8H14F3N3S⋅2HCl with a molecular weight of approximately 401.518 g/mol. This compound is primarily utilized in scientific research, particularly in pharmacological studies related to dopamine receptor interactions and the metabolism of phenothiazine derivatives.

N-Desmethyl Trifluoperazine-d8 functions primarily as an antagonist at dopamine D1 and D2 receptors, which are critical in the modulation of neurotransmission in the central nervous system (CNS). This antagonism reduces dopamine-mediated signaling, which is significant in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, it may influence serotonin and norepinephrine pathways, contributing to its broader pharmacological effects .

Pharmacological Properties

The compound exhibits several key pharmacological properties:

- Antipsychotic Activity : Similar to its parent compound, N-Desmethyl Trifluoperazine-d8 is effective in managing symptoms associated with psychotic disorders.

- Antioxidant Activity : Research indicates that trifluoperazine derivatives possess antioxidant properties, which may contribute to their neuroprotective effects .

- Neurotransmitter Modulation : It affects various neurotransmitter systems, which can be beneficial in treating mood disorders and anxiety-related conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Primary Use |

|---|---|---|

| Trifluoperazine | D1/D2 receptor antagonist | Antipsychotic |

| Fluphenazine | D2 receptor antagonist | Antipsychotic |

| Chlorpromazine | D1/D2 receptor antagonist | Antipsychotic |

| N-Desmethyl Trifluoperazine-d8 | D1/D2 receptor antagonist | Research on antipsychotic mechanisms |

The unique structure of N-Desmethyl Trifluoperazine-d8, particularly the presence of the desmethyl group, may influence its pharmacokinetic and pharmacodynamic properties compared to other phenothiazines .

In Vitro Studies

Recent studies have demonstrated that N-Desmethyl Trifluoperazine-d8 can inhibit the growth of certain cancer cell lines, suggesting potential applications beyond psychiatric disorders. For instance, its effectiveness was evaluated in various assays measuring cell viability and apoptosis induction in cancer cells .

Pharmacokinetics

Pharmacokinetic studies indicate that N-Desmethyl Trifluoperazine-d8 has a favorable absorption profile when administered orally. The compound shows significant plasma protein binding and undergoes hepatic metabolism, primarily through cytochrome P450 enzymes .

Key Pharmacokinetic Parameters:

- Volume of Distribution (Vd) : Approximately 87 L

- Half-Life (t1/2) : 3.2 hours

- Bioavailability : Estimated at around 74% for oral administration .

Clinical Implications

The implications of these findings suggest that N-Desmethyl Trifluoperazine-d8 could be pivotal in developing new therapeutic strategies for treating not only psychotic disorders but also other conditions influenced by neurotransmitter dysregulation.

Properties

IUPAC Name |

10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3S/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25/h1-2,4-7,14,24H,3,8-13H2/i8D2,9D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYRFBRPGFAPCM-NQUIVBQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.